molecular formula C14H19N7O2 B5530519 6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B5530519
M. Wt: 317.35 g/mol
InChI Key: JPFADDLJTDOLAT-UHFFFAOYSA-N
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Description

6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and pyridazinone derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets 6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2/c1-19(2)12-15-13(21-8-4-5-9-21)17-14(16-12)23-10-6-7-11(22)20(3)18-10/h6-7H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFADDLJTDOLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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